1-benzyl-1H-indol-6-ol
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Overview
Description
1-Benzyl-1H-indol-6-ol is a compound belonging to the indole family, which is a significant class of heterocyclic aromatic organic compounds. Indoles are known for their presence in a variety of natural products and pharmaceuticals, exhibiting a wide range of biological activities. The structure of this compound consists of a benzyl group attached to the nitrogen atom of the indole ring, with a hydroxyl group at the 6-position of the indole ring.
Preparation Methods
The synthesis of 1-benzyl-1H-indol-6-ol can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . Another approach is the reductive cyclization of o-phenylenediamines with carbon dioxide in the presence of triethoxysilane . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions tailored to large-scale synthesis.
Chemical Reactions Analysis
1-Benzyl-1H-indol-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone or aldehyde.
Reduction: The indole ring can be reduced to form indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, due to the electron-rich nature of the indole system. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzyl-1H-indol-6-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-benzyl-1H-indol-6-ol involves its interaction with various molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The hydroxyl group at the 6-position can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
1-Benzyl-1H-indol-6-ol can be compared with other indole derivatives, such as:
1-Benzyl-1H-indole: Lacks the hydroxyl group at the 6-position, which may affect its biological activity and binding properties.
1-Benzyl-1H-indol-3-ol: Has a hydroxyl group at the 3-position instead of the 6-position, leading to different reactivity and biological effects.
1-Benzyl-2-methyl-1H-indole: Contains a methyl group at the 2-position, which can influence its chemical and biological properties
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules, and its biological activities open up possibilities for therapeutic applications
Properties
Molecular Formula |
C15H13NO |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-benzylindol-6-ol |
InChI |
InChI=1S/C15H13NO/c17-14-7-6-13-8-9-16(15(13)10-14)11-12-4-2-1-3-5-12/h1-10,17H,11H2 |
InChI Key |
JQARWNILZOKPBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)O |
Origin of Product |
United States |
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